![molecular formula C6H2BrClN2 B1519630 5-Bromo-3-chloropyridine-2-carbonitrile CAS No. 945557-04-0](/img/structure/B1519630.png)
5-Bromo-3-chloropyridine-2-carbonitrile
Overview
Description
5-Bromo-3-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It has a molecular weight of 217.45 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloropyridine-2-carbonitrile is 1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-3-chloropyridine-2-carbonitrile is a solid at room temperature .Scientific Research Applications
Proteomics Research
“5-Bromo-3-chloropyridine-2-carbonitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, as well as in the development of new techniques for protein identification and characterization .
Agrochemicals
This compound is an important organic intermediate used in the field of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture. The unique properties of “5-Bromo-3-chloropyridine-2-carbonitrile” could be harnessed to develop new agrochemical products .
Pharmaceuticals
“5-Bromo-3-chloropyridine-2-carbonitrile” is also used in the pharmaceutical industry . It could be used in the synthesis of various pharmaceutical compounds, potentially leading to the development of new drugs .
Dyestuff Fields
The compound is used in dyestuff fields . It could be used in the synthesis of dyes and pigments, contributing to the development of new colors and improving the properties of existing ones .
Synthesis of Novel Compounds
“5-Bromo-3-chloropyridine-2-carbonitrile” is a versatile material extensively used in scientific research for various applications. Its unique properties enable it to be employed in synthesizing novel compounds and studying their diverse functionalities.
mGluR5 Negative Allosteric Modulator Effects
An HTS campaign of a corporate compound library resulted in thieno [2,3-b]pyridines derivative hits with mGluR5 negative allosteric modulator effects . During the hit-to-lead development, the objective was to improve affinity, and to keep the ligand efficiency values at an acceptable level .
Safety And Hazards
The compound is classified as having acute toxicity (oral), causing skin irritation, serious eye damage, and may cause respiratory irritation . The safety pictograms associated with it are GHS05 and GHS07 . The precautionary statements include P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338 .
properties
IUPAC Name |
5-bromo-3-chloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYPZKHSXDFDRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670193 | |
Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloropyridine-2-carbonitrile | |
CAS RN |
945557-04-0 | |
Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloropyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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